LYN-1604 LYN-1604 Novel activator of ULK1, inducing cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis
LYN-1604 is a novel activator of ULK1, inducing cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis. LYN-1604 could induce cell death, associated with autophagy by the ULK complex (ULK1-mATG13-FIP200-ATG101) in MDA-MB-231 cells. To further explore LYN-1604-induced autophagic mechanisms, we found some potential ULK1 interactors, such as ATF3, RAD21, and caspase3, by performing comparative microarray analysis. LYN-1604 induced cell death involved in ATF3, RAD21, and caspase3, accompanied by autophagy and apoptosis.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534152
InChI: InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3
SMILES: CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3
Molecular Formula: C33H43Cl2N3O2
Molecular Weight: 584.6 g/mol

LYN-1604

CAS No.:

Cat. No.: VC0534152

Molecular Formula: C33H43Cl2N3O2

Molecular Weight: 584.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LYN-1604 -

Specification

Molecular Formula C33H43Cl2N3O2
Molecular Weight 584.6 g/mol
IUPAC Name 2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3
Standard InChI Key DVNVYWLKGWAELS-UHFFFAOYSA-N
SMILES CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3
Canonical SMILES CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identity

LYN-1604 is chemically known as 2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(2-naphthalenylmethoxy)ethyl]-1-piperazinyl]ethanone dihydrochloride . This compound represents a significant improvement over previous iterations, showing approximately 10-fold enhanced potency compared to its predecessor, UA1-03 .

The molecule contains specific structural elements that contribute to its high binding affinity for ULK1, including moieties that enable it to form critical hydrogen bonds and hydrophobic interactions with key amino acid residues in the ULK1 binding pocket .

Binding Properties

Surface plasmon resonance (SPR) analysis has revealed that LYN-1604 binds to wild-type ULK1 with a binding affinity in the nanomolar range (KD = 291.4 nM) . This high-affinity binding is crucial for its function as an ULK1 agonist. Through molecular docking studies and site-directed mutagenesis, researchers have identified three key amino acid residues involved in LYN-1604 binding to ULK1: LYS50, LEU53, and TYR89 .

Of these residues, TYR89 appears to be particularly critical. Mutation of this residue to alanine (ULK1 Y89A) caused a significant decrease in binding affinity, with notable conformational changes observed in molecular dynamics simulations of the LYN-1604/ULK1 Y89A complex . These findings provide valuable insights into the structural basis of LYN-1604's activity as an ULK1 agonist.

Mechanism of Action

ULK1 Activation

LYN-1604 exerts its biological effects primarily through potent activation of ULK1. The compound displays remarkable potency in ULK1 activation with an EC₅₀ value of 18.94 nM, as determined by ADP-Glo™ kinase assay . This activation is facilitated by specific interactions between LYN-1604 and the ULK1 protein, where the compound forms hydrogen bonds with LYS50 and engages in hydrophobic interactions with residues LEU53 and TYR89 .

Unlike ULK1 inhibitors that target different binding sites (such as MET92, LYS46, ASP165, and ASN143), LYN-1604 interacts with LYS50, LEU53, and TYR89 residues to exert its activating effects on ULK1 . This distinctive binding pattern contributes to LYN-1604's unique ability to function as an ULK1 agonist rather than an inhibitor.

Autophagy Induction

Upon activation of ULK1 by LYN-1604, a cascade of events is triggered that leads to the induction of autophagy. Treatment with LYN-1604 has been shown to significantly upregulate the activity of ULK1 in the cytoplasm, as evidenced by increased fluorescence of anti-p-ULK1 . More specifically, LYN-1604 induces upregulation of p-ULK1 (ser317) and downregulation of p-ULK1 (ser757), along with increased phosphorylation of its downstream substrate mATG13 at ser318 .

This activation of the ULK complex (ULK1-mATG13-FIP200-ATG101) is a critical step in autophagosome formation and autophagy initiation. By modulating the activity of this complex, LYN-1604 effectively stimulates the autophagy machinery, leading to cellular responses that ultimately contribute to its anticancer effects .

Biological Activities

Autophagic Cell Death Induction

One of the most significant biological activities of LYN-1604 is its ability to induce cell death through autophagy-related mechanisms. In MDA-MB-231 cells, treatment with LYN-1604 results in remarkable green fluorescence when stained with monodansylcadaverine (MDC), a marker for autophagic vacuoles . The autophagy ratio increases in a dose-dependent manner following LYN-1604 treatment, indicating progressive induction of autophagy .

At the molecular level, LYN-1604 treatment induces notable upregulation of Beclin-1 (a key regulator of autophagy), degradation of p62 (a selective autophagy substrate), and transformation of LC3-I to LC3-II (a hallmark of autophagosome formation) . These molecular changes collectively confirm the autophagy-inducing effects of LYN-1604.

Importantly, the autophagy induced by LYN-1604 appears to be a continuous process, as demonstrated by experiments using Bafilomycin A1 (BafA1), an inhibitor of autophagosome-lysosome fusion. In the presence of BafA1, LYN-1604-treated cells showed obvious aggregation of LC3 puncta and accumulation of p62 and LC3II, confirming the ongoing nature of the autophagic process .

Involvement of Apoptosis

In addition to autophagy, LYN-1604-induced cell death also involves apoptotic mechanisms. Comparative microarray analysis has identified several potential ULK1 interactors involved in LYN-1604's mechanism of action, including ATF3, RAD21, and caspase3 . These proteins are associated with both autophagy and apoptosis pathways, suggesting a complex interplay between different cell death mechanisms in response to LYN-1604 treatment.

The critical role of autophagy in LYN-1604-induced cell death is further supported by experiments using 3-methyladenine (3-MA), an autophagy inhibitor that blocks autophagosome formation. Treatment with 3-MA significantly increased cell viability and suppressed LYN-1604-induced cell death, as demonstrated by flow cytometry analysis with Annexin-V/PI . These findings indicate that autophagy is a major contributor to the cell death mechanisms triggered by LYN-1604.

Anticancer Efficacy

In Vitro Activity Against TNBC

LYN-1604 has demonstrated potent anti-proliferative activity against MDA-MB-231 cells, a well-established model of triple negative breast cancer (TNBC). The compound exhibits an IC₅₀ value of 1.66 μM against these cells, reflecting its significant cytotoxic potential . This activity is particularly noteworthy given the aggressive nature of TNBC and the limited therapeutic options currently available for this breast cancer subtype.

The rationale for targeting TNBC with LYN-1604 is supported by The Cancer Genome Atlas (TCGA) analysis and tissue microarray (TMA) analysis, which revealed that ULK1 is remarkably downregulated in breast cancer tissues, especially in TNBC . This downregulation of ULK1 in TNBC makes it a promising target for therapeutic intervention, with LYN-1604 serving as a potent tool to restore ULK1 activity and induce cancer cell death.

In Vivo Efficacy

Beyond its in vitro activity, LYN-1604 has also demonstrated promising therapeutic effects in vivo. Studies have shown that LYN-1604 effectively inhibits tumor growth in mouse xenograft models of TNBC . This in vivo efficacy further supports the potential of LYN-1604 as a novel therapeutic agent for TNBC treatment.

Additionally, LYN-1604 has shown beneficial effects in other disease models. It has been reported to decrease bone loss in mouse models of osteoporosis and reduce the formation of TRAP-positive multinucleated cells . These findings suggest that LYN-1604 may have therapeutic applications beyond cancer, potentially extending to bone-related disorders.

Future Research Directions

Combination Therapies

Exploring potential synergistic effects between LYN-1604 and existing cancer therapies represents another important direction for future research. Given its unique mechanism of action, LYN-1604 might complement conventional chemotherapeutic agents or other targeted therapies, potentially enhancing their efficacy or helping to overcome resistance mechanisms.

Expanded Disease Applications

While current research has primarily focused on TNBC and osteoporosis, future studies should investigate the potential efficacy of LYN-1604 in other disease contexts. This could include other cancer types where ULK1 dysregulation is observed, as well as additional disorders where modulation of autophagy might offer therapeutic benefits.

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